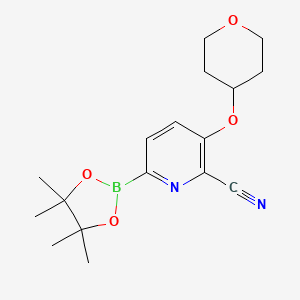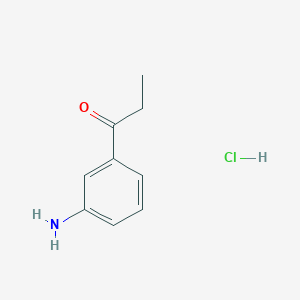
(1R)-1-(5-Methyl(2-furyl))butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5-Methyl(2-furyl))butylamine is an organic compound that belongs to the class of amines It features a butylamine chain attached to a 5-methyl-2-furyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl(2-furyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-furaldehyde and butylamine.
Reaction Conditions: The key step involves the formation of the carbon-nitrogen bond. This can be achieved through reductive amination, where 5-methyl-2-furaldehyde is reacted with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost, and safety, often involving continuous flow reactors and automated systems for monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(5-Methyl(2-furyl))butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.
Medicine: It could be explored for its pharmacological properties, such as potential activity against certain diseases.
Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which (1R)-1-(5-Methyl(2-furyl))butylamine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2-Furyl)butylamine: Similar structure but without the methyl group on the furan ring.
(1R)-1-(5-Methyl(2-thienyl))butylamine: Similar structure but with a thiophene ring instead of a furan ring.
(1R)-1-(5-Methyl(2-pyridyl))butylamine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the 5-methyl group on the furan ring in (1R)-1-(5-Methyl(2-furyl))butylamine may confer unique chemical properties, such as increased steric hindrance or altered electronic effects, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(1R)-1-(5-methylfuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m1/s1 |
Clé InChI |
XMVBGEGWNYBRJC-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@H](C1=CC=C(O1)C)N |
SMILES canonique |
CCCC(C1=CC=C(O1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


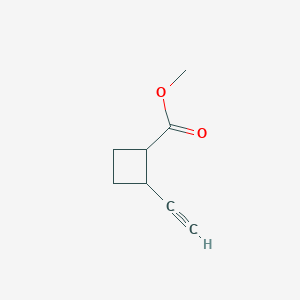

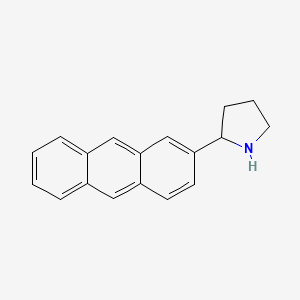
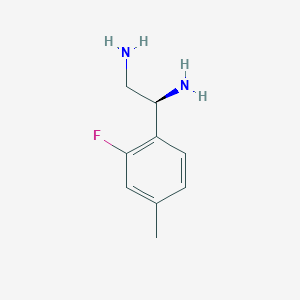


![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)

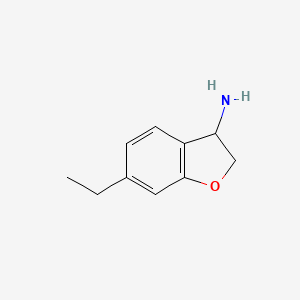

![Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13044116.png)
